molecular formula C7H3ClN2O3 B8727458 6-chloro-2-hydroxy-3-nitrobenzonitrile

6-chloro-2-hydroxy-3-nitrobenzonitrile

Cat. No.: B8727458
M. Wt: 198.56 g/mol
InChI Key: RQVUJDXGDQGJEA-UHFFFAOYSA-N
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Description

6-Chloro-2-hydroxy-3-nitrobenzonitrile (C₇H₃ClN₂O₃) is a substituted benzonitrile derivative featuring a benzene ring with three functional groups: a hydroxyl (-OH) at position 2, a nitro (-NO₂) group at position 3, and a chlorine atom at position 6.

Properties

Molecular Formula

C7H3ClN2O3

Molecular Weight

198.56 g/mol

IUPAC Name

6-chloro-2-hydroxy-3-nitrobenzonitrile

InChI

InChI=1S/C7H3ClN2O3/c8-5-1-2-6(10(12)13)7(11)4(5)3-9/h1-2,11H

InChI Key

RQVUJDXGDQGJEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])O)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-hydroxy-3-nitrobenzonitrile typically involves multi-step reactions starting from readily available precursors. . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and substitution reactions using continuous flow reactors. These methods aim to optimize yield and purity while minimizing environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-hydroxy-3-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-chloro-2-hydroxy-3-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and cyano groups contribute to the compound’s reactivity and specificity in targeting certain enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-chloro-2-hydroxy-3-nitrobenzonitrile with structurally related compounds, focusing on substituent effects, physicochemical properties, and reactivity.

Substituent Position and Electronic Effects

  • 6-Chloro-2-nitrobenzonitrile (CAS 6575-07-1) Structure: Nitro at position 2, chloro at position 6, lacking the hydroxyl group. Molecular Weight: 182.56 vs. 200.56 (target compound). Key Differences: The absence of a hydroxyl group reduces hydrogen-bonding capacity and solubility in polar solvents. Nitro at position 2 (ortho to cyano) may sterically hinder reactions compared to the target compound’s nitro at position 3 (meta to cyano) .
  • 6-Chloro-3-nitro-2-pyridinecarbonitrile Structure: Pyridine ring with nitro at position 3, chloro at position 6, and cyano at position 2. Molecular Weight: 183.53. Key Differences: The pyridine ring’s electron-deficient nature increases reactivity toward nucleophilic substitution compared to benzene derivatives. The hydroxyl group in the target compound could further modulate acidity and coordination properties .

Functional Group Influence

  • Hydroxyl Group Impact: The -OH group in the target compound enhances solubility in polar solvents (e.g., water, alcohols) compared to non-hydroxylated analogs like 6-chloro-2-nitrobenzonitrile. IR Spectroscopy: A broad peak near 3200–3400 cm⁻¹ (O-H stretch) distinguishes it from analogs lacking hydroxyl groups .
  • Nitro Group Reactivity: The nitro group at position 3 (meta to cyano) in the target compound acts as a strong electron-withdrawing group, directing electrophilic substitution to position 5 or 1 of the benzene ring. This contrasts with nitro at position 2, which may sterically interfere with the cyano group .

Physicochemical Properties

Compound Melting Point (°C) Solubility Trends Key Functional Groups
This compound Not reported High in polar solvents (est.) -OH, -NO₂, -Cl, -CN
6-Chloro-2-nitrobenzonitrile Not reported Moderate in organic solvents -NO₂, -Cl, -CN
Benzodithiazine derivatives 250–320 (dec.) Low (due to fused rings) SO₂, N-CH₃, heterocyclic cores
  • Thermal Stability : Benzodithiazine analogs (e.g., compounds 2, 3, 6) exhibit high thermal stability (mp >250°C), suggesting that the target compound’s rigid aromatic system may also resist thermal degradation .

Key Research Findings and Limitations

  • Gaps in Data : Direct experimental data (e.g., melting point, NMR) for this compound are absent in the provided evidence. Comparisons rely on structural analogs.
  • Safety Profile : Chlorobenzonitrile derivatives (e.g., 3-chlorobenzonitrile) are associated with skin/eye irritation, suggesting the need for careful handling of the target compound .

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